
1-(3,4-Dimethylphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethylphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, also known as DPU-4, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and is known for its unique chemical structure and properties.
Scientific Research Applications
Urea Derivatives as Drug Leads and Research Tools
- Nonpeptide Agonists for Urotensin-II Receptor : A study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor, with potential as a pharmacological research tool and a drug lead (Croston et al., 2002).
Mechanistic Insights into Urea Reactions
- Hindered Ureas as Masked Isocyanates : Hindered trisubstituted ureas have been shown to undergo substitution reactions with various nucleophiles under neutral conditions, offering a new approach to synthetic chemistry and potentially the development of novel urea-based compounds (Hutchby et al., 2009).
Urea Derivatives in Material Science
- Corrosion Inhibition : 1,3,5-Triazinyl urea derivatives were evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating the potential application of urea derivatives in protecting metals against corrosion (Mistry et al., 2011).
Urea Compounds in Synthetic Chemistry
- Directed Lithiation : Research on N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showed potential methodologies for the synthesis of complex organic compounds, highlighting the versatility of urea derivatives in organic synthesis (Smith et al., 2013).
Pharmaceutical Applications
- Antiproliferative Activity : A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and showed in vitro antiproliferative activity against various human cancer cell lines, suggesting the potential for urea derivatives in cancer therapy (Al-Sanea et al., 2018).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-3-4-14(11-13(12)2)18-16(21)17-7-10-19-8-5-15(20)6-9-19/h3-4,11,15,20H,5-10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXFRIQAXWTUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

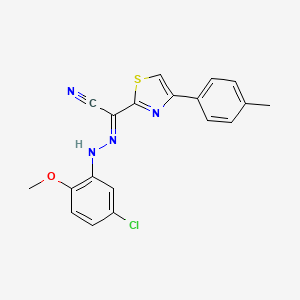

![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)


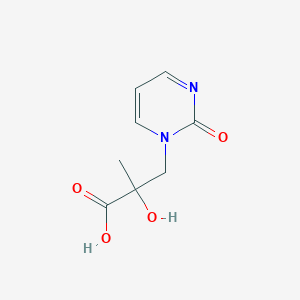
![[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid](/img/structure/B2602607.png)
![(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2602608.png)
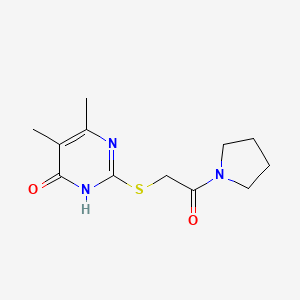
![methyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2602610.png)
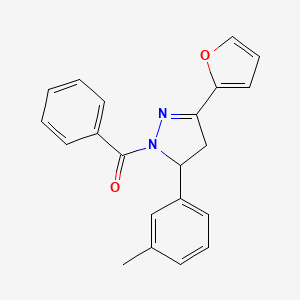

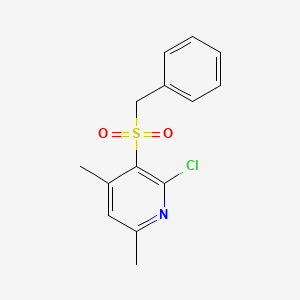
![1,8-Dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B2602618.png)